2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide
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Overview
Description
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is an organic compound with a complex structure It is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenoxy ring, which is further connected to a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide typically involves multiple steps:
Formylation: The formyl group is introduced via formylation reactions, often using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Methoxylation: The methoxy group is added through methylation reactions, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Amidation: The final step involves the formation of the diphenylacetamide moiety through amidation reactions, where the phenoxy compound is reacted with diphenylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KCN in aqueous ethanol.
Major Products Formed
Oxidation: 2-(5-carboxy-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide.
Reduction: 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)-N,N-diphenylacetamide.
Substitution: 2-(5-methoxy-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide.
Scientific Research Applications
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide
- Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
- 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide
Uniqueness
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4/c1-27-20-12-16(14-25)19(23)13-21(20)28-15-22(26)24(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJWDMZORCFHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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